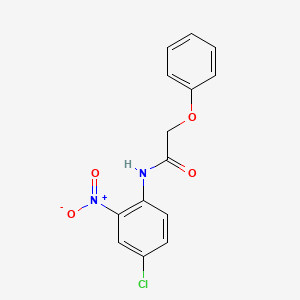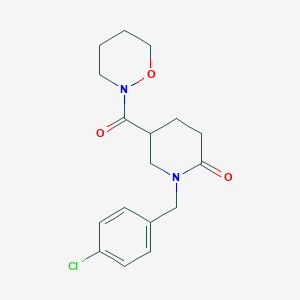![molecular formula C19H20N2O2S B5035536 5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)
5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole, commonly known as CTPO, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. CTPO has been shown to possess unique biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
CTPO exerts its effects by binding to the benzodiazepine site of the GABA-A receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects. CTPO has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and dopamine systems.
Biochemical and Physiological Effects:
CTPO has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, CTPO has been found to have anti-inflammatory and antioxidant properties. It has also been shown to improve cognitive function and memory in animal models. CTPO has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of CTPO is its specificity for the GABA-A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. CTPO has also been found to be highly selective for the α2/α3 subunits of the GABA-A receptor, which are thought to be involved in the anxiolytic and sedative effects of benzodiazepines. However, one limitation of CTPO is its relatively short half-life, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on CTPO. One area of interest is the development of new drugs based on the structure of CTPO for the treatment of anxiety and sleep disorders. Another area of interest is the investigation of the role of CTPO in other physiological processes, such as inflammation and cognitive function. Additionally, further studies are needed to optimize the synthesis and formulation of CTPO for use in experimental settings.
合成法
The synthesis of CTPO involves the reaction of 2-thiophenecarboxylic acid with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-bromomethylphenol to yield CTPO. The synthesis of CTPO has been optimized to achieve high yields and purity, making it readily available for use in scientific research.
科学的研究の応用
CTPO has been extensively studied for its potential applications in scientific research. One of the most significant applications of CTPO is in the field of neuroscience, where it has been shown to modulate the activity of the GABA-A receptor, a key neurotransmitter receptor in the brain. CTPO has been found to enhance the activity of the GABA-A receptor, leading to anxiolytic and sedative effects. This makes CTPO a promising candidate for the development of new drugs for the treatment of anxiety and sleep disorders.
特性
IUPAC Name |
5-[(4-cyclohexylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)22-13-18-20-19(21-23-18)17-7-4-12-24-17/h4,7-12,14H,1-3,5-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSVLYGIXPKHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)


![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)

![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)